molecular formula C16H22N2O3 B5362550 N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide

N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide

Cat. No.: B5362550
M. Wt: 290.36 g/mol
InChI Key: SMFIGDJTJPXEBH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide is an organic compound with the molecular formula C22H26N2O4 It is known for its unique structure, which includes a cyclohexyl group, a methoxyacetyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride under basic conditions.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced through an acylation reaction using methoxyacetic anhydride or methoxyacetyl chloride.

    Cyclohexyl Group Addition: The cyclohexyl group is added via a nucleophilic substitution reaction, where cyclohexylamine reacts with the intermediate product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or methoxyacetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclohexylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[(acetyl)amino]benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide: Contains an ethoxy group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide is unique due to the presence of the methoxyacetyl group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

IUPAC Name

N-cyclohexyl-2-[(2-methoxyacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-11-15(19)18-14-10-6-5-9-13(14)16(20)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFIGDJTJPXEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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